N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is known for its unique chemical and biological properties, making it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C9H11N3O5S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-6-nitropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O5S/c1-18(15,16)11-9-7(17-6-2-3-6)4-5-8(10-9)12(13)14/h4-6H,2-3H2,1H3,(H,10,11) |
InChI Key |
WVARNPCTCQSSLV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide typically involves the reaction of 3-nitropyridine with cyclopropyl alcohol under specific conditions. The nitro group on the pyridine ring is essential for the subsequent reactions that lead to the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives, which can further undergo various chemical transformations .
Scientific Research Applications
N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential for various biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(3-Nitropyridin-2-yl)methanesulfonamide: Shares a similar pyridine core but lacks the cyclopropoxy group.
3-Nitropyridine-2(1H)-one: Another nitropyridine derivative with different functional groups.
Uniqueness
N-(3-Cyclopropoxy-6-nitropyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
